molecular formula C18H26N2O3 B2457152 3-[(E)-6-(Dimethylamino)-6-oxohex-1-enyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide CAS No. 1955474-47-1

3-[(E)-6-(Dimethylamino)-6-oxohex-1-enyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Cat. No. B2457152
CAS RN: 1955474-47-1
M. Wt: 318.417
InChI Key: SVYRYFAUQHVGAI-CQSZACIVSA-N
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Description

3-[(E)-6-(Dimethylamino)-6-oxohex-1-enyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a synthetic derivative of benzamide and is commonly referred to as DMXAA. In

Mechanism of Action

The mechanism of action of DMXAA involves the activation of the immune system and the production of cytokines. DMXAA binds to a protein called STING, which is found in immune cells. This binding activates a signaling pathway that leads to the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha. These cytokines then activate immune cells, such as T cells and natural killer cells, which can recognize and attack cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It can stimulate the production of cytokines, which can activate the immune system and promote the destruction of cancer cells. DMXAA can also increase blood flow to tumors, which can improve the delivery of other cancer treatments, such as chemotherapy. However, DMXAA can also cause side effects, such as fever, chills, and nausea.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities for research purposes. DMXAA has also been extensively studied, which means that there is a large body of research available on its potential applications. However, DMXAA can also be difficult to work with, as it can be unstable and can degrade quickly.

Future Directions

There are several future directions for research on DMXAA. One potential direction is to study its use in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another potential direction is to study its use in other types of cancer, such as pancreatic cancer and melanoma. Additionally, further research is needed to better understand the mechanism of action of DMXAA and its potential side effects.
Conclusion:
DMXAA is a synthetic derivative of benzamide that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been extensively studied for its anti-tumor activity and its ability to stimulate the immune system. DMXAA has several advantages for lab experiments, but also has limitations. There are several future directions for research on DMXAA, including its use in combination with other cancer treatments and its use in other types of cancer.

Synthesis Methods

DMXAA can be synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4-dimethyl-5-nitropyridine with ethyl acetoacetate to form 6-nitro-2,4-dimethyl-5-(2-oxopropyl)pyridine. This compound is then reacted with hydrazine hydrate to form 6-amino-2,4-dimethyl-5-(2-oxopropyl)pyridine. The final step involves the reaction of 6-amino-2,4-dimethyl-5-(2-oxopropyl)pyridine with 3-bromo-N-(1-hydroxypropan-2-yl)benzamide to form DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its potential applications in the field of cancer treatment. It has been shown to have anti-tumor activity in various types of cancer, including lung, breast, and colon cancer. DMXAA works by stimulating the immune system and promoting the production of cytokines, which are proteins that help to fight cancer cells. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-[(E)-6-(dimethylamino)-6-oxohex-1-enyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14(13-21)19-18(23)16-10-7-9-15(12-16)8-5-4-6-11-17(22)20(2)3/h5,7-10,12,14,21H,4,6,11,13H2,1-3H3,(H,19,23)/b8-5+/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYRYFAUQHVGAI-LHRNQBEKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC=CC(=C1)C=CCCCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)C1=CC=CC(=C1)/C=C/CCCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(dimethylcarbamoyl)pent-1-en-1-yl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide

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